Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -NHN=CH-.
Preparation Methods
The synthesis of Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate typically involves the reaction of ethyl hydrazinecarboxylate with 4-bromoacetophenone. The reaction is usually carried out in a solvent such as ethanol or ethyl acetate under reflux conditions. The product is then purified by recrystallization .
Chemical Reactions Analysis
Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Scientific Research Applications
Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate involves its interaction with molecular targets through its hydrazone functional group. This interaction can lead to the formation of stable complexes with metal ions, which is crucial for its applications in materials science and pharmacology .
Comparison with Similar Compounds
Similar compounds to Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate include:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-bromophenylhydrazine: Lacks the ethylidene and carboxylate groups, making it less complex. This compound is unique due to its specific functional groups that confer distinct chemical and physical properties.
Properties
Molecular Formula |
C11H13BrN2O2 |
---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
ethyl N-[(E)-1-(4-bromophenyl)ethylideneamino]carbamate |
InChI |
InChI=1S/C11H13BrN2O2/c1-3-16-11(15)14-13-8(2)9-4-6-10(12)7-5-9/h4-7H,3H2,1-2H3,(H,14,15)/b13-8+ |
InChI Key |
IUPKDMWLCDWOFR-MDWZMJQESA-N |
Isomeric SMILES |
CCOC(=O)N/N=C(\C)/C1=CC=C(C=C1)Br |
Canonical SMILES |
CCOC(=O)NN=C(C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.